Cas no 1692019-79-6 (Propanamide, N-(3-formylphenyl)-2-methyl-)

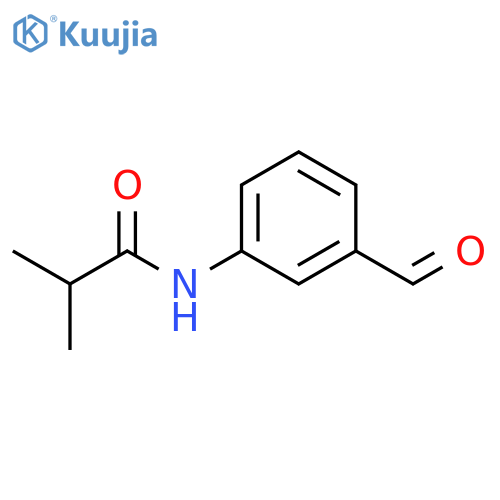

1692019-79-6 structure

商品名:Propanamide, N-(3-formylphenyl)-2-methyl-

CAS番号:1692019-79-6

MF:C11H13NO2

メガワット:191.226423025131

CID:5266223

Propanamide, N-(3-formylphenyl)-2-methyl- 化学的及び物理的性質

名前と識別子

-

- Propanamide, N-(3-formylphenyl)-2-methyl-

-

- インチ: 1S/C11H13NO2/c1-8(2)11(14)12-10-5-3-4-9(6-10)7-13/h3-8H,1-2H3,(H,12,14)

- InChIKey: OWHBVSPIPXMEMJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC=CC(C=O)=C1)(=O)C(C)C

Propanamide, N-(3-formylphenyl)-2-methyl- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056000-1g |

N-(3-Formylphenyl)-2-methylpropanamide |

1692019-79-6 | 95% | 1g |

¥2933.0 | 2023-04-10 | |

| Enamine | EN300-363168-0.5g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 0.5g |

$699.0 | 2023-03-07 | ||

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01056000-5g |

N-(3-Formylphenyl)-2-methylpropanamide |

1692019-79-6 | 95% | 5g |

¥8505.0 | 2023-04-10 | |

| Enamine | EN300-363168-1.0g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-363168-0.1g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 0.1g |

$640.0 | 2023-03-07 | ||

| Enamine | EN300-363168-0.05g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 0.05g |

$612.0 | 2023-03-07 | ||

| Enamine | EN300-363168-10.0g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 10.0g |

$3131.0 | 2023-03-07 | ||

| Enamine | EN300-363168-5.0g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 5.0g |

$2110.0 | 2023-03-07 | ||

| Enamine | EN300-363168-2.5g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 2.5g |

$1428.0 | 2023-03-07 | ||

| Enamine | EN300-363168-0.25g |

N-(3-formylphenyl)-2-methylpropanamide |

1692019-79-6 | 0.25g |

$670.0 | 2023-03-07 |

Propanamide, N-(3-formylphenyl)-2-methyl- 関連文献

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Raphaela Araujo Mantovani,Ângelo Luiz Fazani Cavallieri,Flavia Maria Netto,Rosiane Lopes Cunha Food Funct., 2013,4, 1322-1331

1692019-79-6 (Propanamide, N-(3-formylphenyl)-2-methyl-) 関連製品

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 2227982-18-3(rac-2-(1R,3S)-3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbutanamidocyclopentylacetic acid)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

- 1935341-05-1(5-amino-3-(bromomethyl)-4-cyanothiophene-2-carboxylic acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量